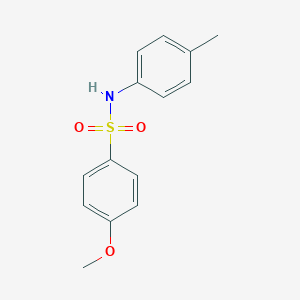

4-methoxy-N-(4-methylphenyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-methoxy-N-(4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-11-3-5-12(6-4-11)15-19(16,17)14-9-7-13(18-2)8-10-14/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIPPGMSUIBSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60993080 | |

| Record name | 4-Methoxy-N-(4-methylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7230-54-8 | |

| Record name | NSC116557 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-N-(4-methylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Two-Step Synthesis via Sulfonyl Chloride Intermediate

The most widely reported method involves two stages:

-

Synthesis of 4-Methoxybenzenesulfonyl Chloride

-

Reactants : 4-Methoxybenzenesulfonic acid and chlorosulfonic acid or thionyl chloride.

-

Conditions : Chloroform solvent with ionic liquid co-solvents (e.g., 1-butyl-3-methylimidazolium chloride) at 0–40°C.

-

Mechanism : Nucleophilic acyl substitution, where chlorosulfonic acid replaces the hydroxyl group of the sulfonic acid.

-

Yield : Up to 85% with ionic liquids, which improve phase separation and reduce by-product formation.

-

-

Coupling with 4-Methylaniline

-

Reactants : 4-Methoxybenzenesulfonyl chloride and 4-methylaniline.

-

Conditions : Anhydrous dichloromethane, pyridine (2 equiv.) as HCl scavenger, 25°C for 1–4 hours.

-

Mechanism : Nucleophilic attack by the amine on the electrophilic sulfur center, forming the sulfonamide bond.

-

Yield : 93% after silica gel chromatography (20–40% ethyl acetate in hexane).

-

Table 1: Comparative Analysis of Sulfonyl Chloride Synthesis Methods

One-Pot Direct Sulfonamidation

Emerging protocols bypass isolated sulfonyl chloride intermediates:

-

Reactants : 4-Methoxybenzenesulfonic acid, 4-methylaniline, and phosphoryl chloride (POCl₃).

-

Conditions : Reflux in acetonitrile for 6–8 hours.

-

Advantage : Reduces purification steps, though yields are lower (70–75%) due to competing side reactions.

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

Temperature Control

-

Acyl Chloride Formation : Exothermic reactions require cooling (0°C) to suppress sulfonic acid decomposition.

-

Amine Coupling : Room temperature (25°C) suffices for complete conversion within 2 hours.

Equation 1 :

Purification and Characterization

Chromatographic Isolation

Spectroscopic Validation

-

¹H NMR (CDCl₃) : δ 7.76–7.70 (m, 2H, aromatic), 7.25–7.20 (m, 2H), 3.81 (s, 3H, OCH₃).

-

IR (KBr) : 1170 cm⁻¹ (S=O asymmetric stretch), 1340 cm⁻¹ (S=O symmetric stretch).

Industrial Applications and Scalability

Agrochemical Intermediates

-

Herbicide Synergy : The methyl and methoxy groups enhance lipid membrane permeability, improving herbicidal activity.

Pharmaceutical Precursors

-

Antibacterial Agents : Structural analogs inhibit dihydropteroate synthase in bacterial folate synthesis.

Analyse Chemischer Reaktionen

Oxidation Reactions

The methoxy group (-OCH₃) undergoes oxidation under controlled conditions:

-

Oxidation of the methoxy group typically yields hydroxyl derivatives, critical for modifying solubility and biological activity.

-

Demethylation with boron tribromide preserves the sulfonamide backbone while enhancing hydrogen-bonding capacity .

Nucleophilic Substitution

The sulfonamide group participates in substitution reactions due to its electron-withdrawing nature:

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Alkylation | R-X (alkyl halide) in presence of base | N-Alkylated sulfonamide derivatives | |

| Acylation | Acetyl chloride, pyridine | N-Acetylated product |

-

Alkylation occurs at the sulfonamide nitrogen, forming secondary or tertiary amines .

-

Acylation introduces acetyl groups, altering steric and electronic properties .

Coupling Reactions

The aromatic rings enable cross-coupling for complex architectures:

| Reaction | Catalyst/Reagents | Application | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives | |

| Buchwald–Hartwig amination | Pd₂(dba)₃, Xantphos, aryl halide | Introduction of amino groups |

-

Suzuki coupling extends conjugation for enhanced π-stacking .

-

Buchwald–Hartwig amination introduces amino groups for further functionalization .

Cyclization Reactions

Under thermal or catalytic conditions, cyclization forms heterocycles:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Thiazole formation | H₂N-CS-NH₂, EtOH reflux | Thiazole-fused sulfonamide | |

| Tetrazole synthesis | NaN₃, NH₄Cl in DMF | Tetrazole ring-containing derivatives |

-

Tetrazole synthesis introduces bioisosteres for improved metabolic stability.

Acid/Base-Mediated Reactions

The sulfonamide’s acidity (pKa ≈ 10) facilitates deprotonation:

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Salt formation | NaOH in H₂O/EtOH | Sodium sulfonamide salt | |

| Coordination complexes | Transition metal ions (e.g., Cu²⁺) | Metal-sulfonamide complexes |

Comparative Reactivity with Analogues

Key differences in reactivity compared to structurally related compounds:

| Compound | Reactivity Difference | Cause |

|---|---|---|

| N-(4-Fluorophenyl)-4-methoxybenzenesulfonamide | Higher electrophilicity at sulfonamide sulfur | Electron-withdrawing fluorine substituent |

| N-(4-Methoxyphenyl)benzenesulfonamide | Reduced nucleophilic substitution efficiency | Electron-donating methoxy group |

-

Electron-withdrawing groups enhance electrophilic character at the sulfonamide sulfur .

-

Steric effects from the 4-methylphenyl group slightly hinder substitution compared to smaller substituents .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antimicrobial Activity

Sulfonamides have historically been used as antibacterial agents. 4-Methoxy-N-(4-methylphenyl)benzenesulfonamide has shown potential as an antibacterial compound by inhibiting folic acid synthesis in bacteria. Studies indicate that derivatives of this compound exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, making them valuable in treating infections .

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound. For instance, studies have demonstrated that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line), showing a significant increase in apoptotic markers when treated with the compound . The ability to selectively target cancer cells while sparing normal cells is a critical area of ongoing research.

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown effectiveness against carbonic anhydrases (CAs), which are enzymes involved in various physiological processes. The selectivity of certain derivatives for specific CA isoforms suggests potential therapeutic applications in treating diseases where these enzymes play a crucial role .

Biological Mechanisms

The mechanism of action for this compound primarily involves competitive inhibition. By mimicking the structure of natural substrates, it binds to the active sites of target enzymes, disrupting their normal function. This inhibition can lead to significant metabolic disruptions in target organisms or cells, contributing to its antibacterial and anticancer effects .

Industrial Applications

In addition to its medicinal uses, this compound finds applications in industrial chemistry. Its ability to form stable complexes with metals makes it useful in catalysis and material science. Furthermore, it is employed in the production of dyes and pigments due to its structural properties that enhance color stability and vibrancy .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound, against clinical isolates of bacteria. The results indicated that this compound exhibited a significant inhibitory effect at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Anticancer Activity

Research focusing on the apoptotic effects of this compound on MDA-MB-231 cells revealed a marked increase in annexin V-FITC positive cells, indicating strong pro-apoptotic activity. This study underscores the compound's potential as a lead for developing new anticancer therapies .

Data Table: Summary of Applications

| Application Area | Findings/Details |

|---|---|

| Antimicrobial Activity | Effective against Staphylococcus aureus; inhibits folic acid synthesis |

| Anticancer Properties | Induces apoptosis in MDA-MB-231 cells; significant increase in apoptotic markers |

| Enzyme Inhibition | Inhibits carbonic anhydrases with selectivity for specific isoforms |

| Industrial Use | Utilized in dye production and catalysis; forms stable metal complexes |

Wirkmechanismus

The mechanism of action of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Crystal Packing and Interactions

N-(4-Fluorophenyl)-4-Methoxybenzenesulfonamide (C₁₃H₁₂FNO₃S)

- Structure : The fluorine substituent at the para position of the aniline ring induces a smaller dihedral angle (44.26°) between benzene rings compared to the methyl-substituted analog .

- Interactions : C–H⋯O hydrogen bonds dominate, forming a three-dimensional network instead of the C–H⋯π interactions seen in the methyl analog .

4-Methoxy-N-Phenylbenzenesulfonamide (C₁₃H₁₃NO₃S)

- Structure: Lacking substituents on the aniline ring, this compound crystallizes in the orthorhombic system, contrasting with the monoclinic systems of methyl- and fluoro-substituted analogs .

N-(4-Chlorophenyl)-4-Methoxybenzenesulfonamide (C₁₃H₁₂ClNO₃S)

Electronic and Steric Effects

Data Table: Structural and Physical Properties

Biologische Aktivität

4-Methoxy-N-(4-methylphenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a methoxy group and a methyl-substituted phenyl moiety, which contribute to its pharmacological properties. The following sections summarize the biological activities reported in the literature, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The crystal structure of this compound has been analyzed, revealing important structural parameters. The compound crystallizes in a monoclinic system with notable dihedral angles between the aromatic rings, which can influence its biological interactions.

| Parameter | Value |

|---|---|

| Molecular Formula | C14H15NO3S |

| Molecular Weight | 277.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Dihedral Angle | 56.3° |

1. Anticancer Properties

Research has indicated that sulfonamide derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that sulfonamides can inhibit various cancer cell lines through apoptosis induction and cell cycle arrest. For instance, compounds with similar structures demonstrated IC50 values in the micromolar range against breast cancer cell lines like MCF-7 and MDA-MB-231 .

2. Progesterone Receptor Antagonism

Recent studies have explored the potential of benzenesulfonamide derivatives as nonsteroidal progesterone receptor (PR) antagonists. The findings suggest that modifications on the benzenesulfonamide scaffold can enhance binding affinity to PR, indicating that this compound might possess similar antagonistic properties . This activity is particularly relevant for therapeutic applications in conditions such as endometriosis and breast cancer.

3. Mechanistic Insights

The mechanism of action for these compounds often involves disruption of protein conformations critical for their biological functions. For example, docking studies have shown that sulfonamides can interfere with the active folding of PR, thereby inhibiting its function . Additionally, the presence of electron-donating groups like methoxy enhances their binding efficacy.

Case Study: Anticancer Activity

A comparative study evaluated various sulfonamide derivatives against multiple cancer cell lines. The results demonstrated that this compound exhibited promising anticancer activity with an IC50 value comparable to established chemotherapeutics .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that introducing substituents at specific positions on the phenyl ring significantly affects the biological activity of sulfonamides. For instance, variations in the para position can alter receptor affinity and selectivity .

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 4-methoxybenzenesulfonyl chloride and 4-methylaniline. Key steps include:

- Reagent Preparation : Use freshly distilled 4-methylaniline to avoid oxidation byproducts.

- Coupling Reaction : Conduct the reaction in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C for 2 hours, followed by gradual warming to room temperature .

- Purification : Recrystallize the crude product using ethanol/water mixtures (3:1 v/v) to achieve >95% purity. Monitor yield optimization via TLC and adjust stoichiometric ratios (e.g., 1.1:1 molar ratio of sulfonyl chloride to amine) .

Q. What spectroscopic and crystallographic methods are essential for characterizing the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at C4 of benzene, methyl on the aniline ring). Key signals include δ 2.3 ppm (CH₃ on phenyl) and δ 3.8 ppm (OCH₃) .

- FT-IR : Validate sulfonamide group (asymmetric S=O stretch at ~1350 cm⁻¹, symmetric at ~1150 cm⁻¹) .

- Crystallography :

- Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Key parameters: orthorhombic crystal system (space group Pbca), unit cell dimensions a = 7.21 Å, b = 12.45 Å, c = 24.87 Å. Hydrogen-bonding networks (N–H···O=S) stabilize the lattice .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data interpretation for sulfonamide derivatives like this compound?

- Methodological Answer :

- Validation Tools : Employ PLATON (ADDSYM) to check for missed symmetry elements and CCDC Mercury for visualizing intermolecular interactions.

- Data Contradiction Analysis : Compare torsion angles (e.g., C–S–N–C) across independent studies. For example, if conflicting reports arise for dihedral angles (>10° variation), re-examine thermal displacement parameters (Uₑq) to assess disorder or dynamic effects .

- Refinement Protocols : Use SHELXL’s TWIN/BASF commands to address twinning or pseudo-symmetry issues in high-Z′ structures .

Q. What computational approaches are suitable for predicting the biological activity of this compound based on structural analogs?

- Methodological Answer :

- Molecular Docking : Utilize AutoDock Vina to model interactions with targets like FFA4/GPR120 (a receptor targeted by analogs such as GSK 137647). Focus on the sulfonamide’s sulfonyl group as a hydrogen-bond acceptor .

- QSAR Studies : Develop regression models using descriptors like logP (calculated: ~3.2) and polar surface area (~75 Ų) to correlate with bioactivity data from PubChem analogs (e.g., antimicrobial IC₅₀ values) .

Q. How does the crystal packing environment influence the stability and physicochemical properties of this compound?

- Methodological Answer :

- Stability Analysis : The compound’s lattice is stabilized by C–H···π interactions (3.45 Å) between methylphenyl and methoxybenzene rings. These interactions reduce solubility in polar solvents (e.g., solubility in water: <0.1 mg/mL) .

- Thermal Behavior : DSC reveals a sharp melting point (~165°C), correlating with tight packing efficiency (density = 1.35 g/cm³). Hygroscopicity assays show <2% weight gain at 75% RH, attributed to hydrophobic methyl/methoxy groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.